4-(4-Ethoxy-3-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(4-Ethoxy-3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, which can yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using catalytic processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-3-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the phenyl substituents.
Substitution: The ethoxy and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halogens or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are of interest for drug development, particularly in the design of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-3-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the phenyl substituents allow the compound to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
4-(4-Ethoxy-3-methoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of the ethoxy and methoxy groups on the phenyl ring and the carboxylic acid group on the pyrrolidine ring. This unique structure allows it to interact with molecular targets in ways that other similar compounds cannot, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c1-3-19-12-5-4-9(6-13(12)18-2)10-7-15-8-11(10)14(16)17/h4-6,10-11,15H,3,7-8H2,1-2H3,(H,16,17) |
InChI Key |
JJFMNLVEUNIWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC |
Origin of Product |
United States |
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